molecular formula C7H13ClN2O B6181667 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride CAS No. 2613385-14-9

1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6181667
CAS No.: 2613385-14-9
M. Wt: 176.6
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Description

1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a heterocyclic organic compound It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the ethan-1-amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the ethan-1-amine group, which is then converted to its hydrochloride salt for stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles.

    Condensation Reactions: The compound can participate in condensation reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenating agents can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The ethan-1-amine group may also play a role in binding to biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

    2,5-Dimethyl-1,3-oxazole: Shares the oxazole ring structure but lacks the ethan-1-amine group.

    1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: Similar structure with a ketone group instead of an amine.

Uniqueness: 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is unique due to the presence of both the oxazole ring and the ethan-1-amine group. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2613385-14-9

Molecular Formula

C7H13ClN2O

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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